1-Benzylindole-3-thioacetic acid
Overview
Description
1-Benzylindole-3-thioacetic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications . This compound, in particular, features an indole ring system attached to an acetic acid moiety via a thioether linkage, making it a unique structure with potential biological significance.
Mechanism of Action
Target of Action
The primary target of this compound is the FtsZ protein, a key functional protein in bacterial cell division . This protein is currently considered a potential target for the development of novel antibacterial agents .
Biochemical Pathways
The compound is likely to affect the pathways related to bacterial cell division due to its interaction with the FtsZ protein . The downstream effects of this interaction could include the disruption of bacterial growth and proliferation.
Result of Action
The molecular and cellular effects of the compound’s action would likely include the disruption of bacterial cell division, leading to the inhibition of bacterial growth and proliferation .
Preparation Methods
The synthesis of acetic acid, 2-[[1-(phenylmethyl)-1h-indol-3-yl]thio]- typically involves the reaction of 1-(phenylmethyl)-1h-indole-3-thiol with acetic acid derivatives under specific conditions. One common method involves the use of acetic anhydride as a reagent in the presence of a base such as pyridine to facilitate the formation of the thioether bond . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Benzylindole-3-thioacetic acid undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted indole derivatives .
Scientific Research Applications
Comparison with Similar Compounds
Similar compounds to acetic acid, 2-[[1-(phenylmethyl)-1h-indol-3-yl]thio]- include other indole derivatives such as indole-3-acetic acid and indole-3-butyric acid . These compounds share the indole ring system but differ in their side chains and functional groups, which can significantly impact their biological activities and applications. 1-Benzylindole-3-thioacetic acid is unique due to its thioether linkage, which imparts distinct chemical and biological properties compared to other indole derivatives .
Properties
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c19-17(20)12-21-16-11-18(10-13-6-2-1-3-7-13)15-9-5-4-8-14(15)16/h1-9,11H,10,12H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNSSDYXGNZKMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401224625 | |
Record name | 2-[[1-(Phenylmethyl)-1H-indol-3-yl]thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401224625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49649161 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
524035-97-0 | |
Record name | 2-[[1-(Phenylmethyl)-1H-indol-3-yl]thio]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=524035-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[1-(Phenylmethyl)-1H-indol-3-yl]thio]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401224625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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